molecular formula C15H15NO2S B8637700 Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate CAS No. 662150-32-5

Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate

Cat. No.: B8637700
CAS No.: 662150-32-5
M. Wt: 273.4 g/mol
InChI Key: LITCBPASWGPWTA-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate is a useful research compound. Its molecular formula is C15H15NO2S and its molecular weight is 273.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

662150-32-5

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

methyl 3-[(4-methylsulfanylphenyl)methyl]pyridine-4-carboxylate

InChI

InChI=1S/C15H15NO2S/c1-18-15(17)14-7-8-16-10-12(14)9-11-3-5-13(19-2)6-4-11/h3-8,10H,9H2,1-2H3

InChI Key

LITCBPASWGPWTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)CC2=CC=C(C=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(bromomethyl)-4-(methylsulfanyl)benzene (prepared according to D. D. M. Wayner, D. R. Arnold, Can J. Chem., 1984, 62, 1164) (2.54 g, 11.7 mmol) in THF (10 mL) was added dropwise to a slurry of Riecke® Zinc in THF (22.8 mL of a commercial suspension [5 g Zn/100 mL], 17.5 mmol) under nitrogen. During this time the temperature rose steadily to 35° C. After allowing the black slurry to cool to room temperature over 30 min bis(triphenylphosphine)nickel (II) chloride (762 mg, 1.17 mmol) was added followed by a solution of methyl 3-chloroisonicotinate (prepared according to J. Epsztajn, M. W. Plotka, A. Grabowska, Synth. Commun., 1997, 27, 1075) (1.0 g, 5.83 mmol) in THF (10 mL), dropwise, taking care to keep the temperature below 30° C. After the addition was complete the reaction was allowed to cool to room temperature over 1 h before being quenched by the addition of sat. NH4Cl (aq) (20 mL) while cooling with an ice bath. The mixture was filtered through Celite®, washing well with EtOAc (3×20 mL), the organic layer was separated, dried (MgSO4) and evaporated to give a brown oil. The residue was purified by column chromatography [SiO2; EtOAc:pentane, 1:3 increasing polarity to EtOAc:pentane, 1:1 and then to (EtOAc:MeOH:NH4OH, 95:5:0.5):pentane, 1:1] to give the title compound as an orange oil; δH (CDCl3, 400 MHz) 2.43 (3H, s), 3.82 (3H, s), 4.30 (2H, s), 7.05 (2H, d), 7.18 (2H, d), 7.67 (1H, br), 8.59 (2H, br); MS m/z (TS+) 274 (MH+).
Quantity
2.54 g
Type
reactant
Reaction Step One
[Compound]
Name
commercial suspension
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
762 mg
Type
catalyst
Reaction Step Four

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